molecular formula C13H19N3O2 B7507024 (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one

(E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one

Cat. No. B7507024
M. Wt: 249.31 g/mol
InChI Key: YRXHXXIRPXJHPF-SNAWJCMRSA-N
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Description

(E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one, also known as DMPMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a heterocyclic organic molecule that contains both a morpholine and a pyrazole ring, making it a unique and versatile compound. In

Scientific Research Applications

(E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has a wide range of potential applications in scientific research. One of the most promising applications is as a fluorescent probe for the detection of metal ions. (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to selectively bind to copper ions, resulting in a strong fluorescent signal. This property has been used to develop sensitive and selective assays for the detection of copper ions in biological and environmental samples.
(E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has also been studied for its potential as an anticancer agent. In vitro studies have shown that (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one can induce apoptosis in cancer cells, making it a promising candidate for further investigation as a cancer therapeutic.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the interaction of the pyrazole ring with metal ions and the morpholine ring with biological molecules. The binding of (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one to metal ions can result in the formation of a complex that can interact with biological molecules, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
(E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In addition to its ability to selectively bind to copper ions, (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This property has potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is its versatility and ease of synthesis. (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one can be synthesized in high yields and purity, making it a readily available and cost-effective compound for scientific research. However, one limitation of (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is its potential toxicity, which must be carefully considered when using it in laboratory experiments.

Future Directions

There are many potential future directions for the use of (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one in scientific research. One promising direction is the development of new fluorescent probes for the detection of metal ions. (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one has been shown to selectively bind to copper ions, but there is potential for the development of probes that can detect other metal ions with high selectivity and sensitivity.
Another future direction is the investigation of (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one as a potential therapeutic agent for the treatment of cancer and neurological disorders. Further studies are needed to fully understand the mechanism of action of (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one and its potential applications in these areas.
Conclusion:
In conclusion, (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one is a unique and versatile compound with potential applications in a wide range of scientific research areas. Its ability to selectively bind to metal ions and inhibit the activity of acetylcholinesterase make it a promising candidate for the development of new fluorescent probes and therapeutic agents. Further studies are needed to fully understand the mechanism of action of (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one and its potential applications in scientific research.

Synthesis Methods

The synthesis of (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one involves the reaction of 2,6-dimethylmorpholine-4-carbaldehyde with 1-methyl-4-pyrazolecarboxylic acid hydrazide in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The reaction proceeds via a condensation reaction to form the final product, (E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one. This synthesis method has been optimized and improved over the years, resulting in high yields and purity of the final product.

properties

IUPAC Name

(E)-1-(2,6-dimethylmorpholin-4-yl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10-7-16(8-11(2)18-10)13(17)5-4-12-6-14-15(3)9-12/h4-6,9-11H,7-8H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXHXXIRPXJHPF-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C=CC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C=C/C2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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